molecular formula C8H3F6N3O B11849769 2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B11849769
M. Wt: 271.12 g/mol
InChI Key: ZAEWRQLMKKQVCL-UHFFFAOYSA-N
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Description

2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoromethyl groups enhances its biological activity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction can be carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while using trifluoroacetic acid predominantly forms 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological and chemical properties.

Scientific Research Applications

2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biological pathways. For instance, it can act as an antagonist for estrogen receptors, thereby influencing hormonal signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to the presence of two trifluoromethyl groups, which significantly enhance its biological activity and metabolic stability compared to other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C8H3F6N3O

Molecular Weight

271.12 g/mol

IUPAC Name

2,7-bis(trifluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H3F6N3O/c9-7(10,11)3-1-5-15-6(18)2-4(8(12,13)14)17(5)16-3/h1-2H,(H,15,18)

InChI Key

ZAEWRQLMKKQVCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)C(F)(F)F)NC1=O)C(F)(F)F

Origin of Product

United States

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